molecular formula C12H15NO3S B183449 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole CAS No. 96159-92-1

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole

Cat. No.: B183449
CAS No.: 96159-92-1
M. Wt: 253.32 g/mol
InChI Key: QXBQKBAGRFODPD-UHFFFAOYSA-N
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Description

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that features a thiazole ring fused with a 3,4,5-trimethoxyphenyl group. This compound is known for its diverse biological activities and is used in various fields, including medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

96159-92-1

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3

InChI Key

QXBQKBAGRFODPD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCS2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NCCS2

96159-92-1

Origin of Product

United States

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